![molecular formula C13H23NO3 B2812141 Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate CAS No. 2287301-30-6](/img/structure/B2812141.png)
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate, a major excitatory neurotransmitter in the brain.
Mechanism of Action
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting glutamate transporters, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate increases the concentration of glutamate in the synapse, leading to increased excitability of neurons. This mechanism of action has been implicated in various neurological disorders, including epilepsy and stroke.
Biochemical and Physiological Effects:
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate inhibits glutamate transporters and increases the concentration of glutamate in the synapse. Physiologically, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been shown to induce seizures in animal models and to exacerbate neuronal damage in stroke models.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. However, Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate also has several limitations, including its potential toxicity and its effects on other neurotransmitter systems. Therefore, caution must be taken when using Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate in lab experiments.
Future Directions
There are several future directions for research on Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate. One direction is to develop new drugs that target glutamate transporters for the treatment of neurological disorders. Another direction is to investigate the role of glutamate transporters in other physiological processes, such as learning and memory. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate on glutamate transporters and to develop new methods for synthesizing Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate.
Synthesis Methods
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate with various reagents. The synthesis of Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has been used to investigate the molecular mechanisms underlying epilepsy, stroke, and neurodegenerative diseases. Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate has also been used to study the pharmacology of glutamate transporters and to develop new drugs that target these transporters.
properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)13(9-14)8-12(13)4-6-16-7-5-12/h4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCYCPHRRABEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC12CCOCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)
![7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride](/img/structure/B2812061.png)
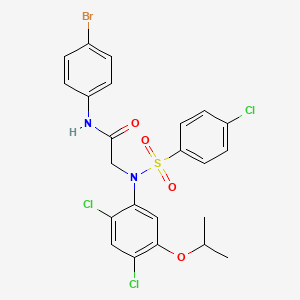
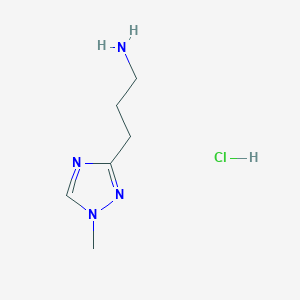
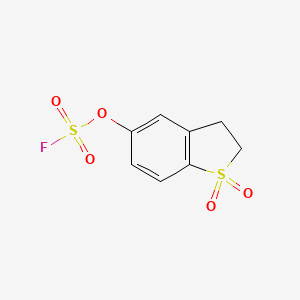
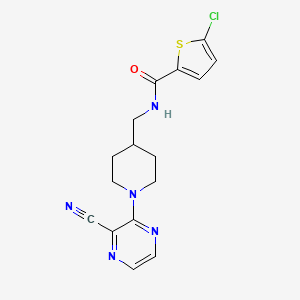
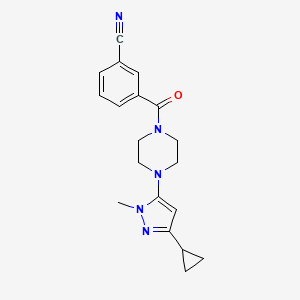
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2812068.png)
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2812070.png)
![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)

![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)

![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)